molecular formula C15H14N2O B184543 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol CAS No. 55950-05-5

1-(1H-indol-2-yl)-1-pyridin-4-ylethanol

Cat. No. B184543
CAS RN: 55950-05-5
M. Wt: 238.28 g/mol
InChI Key: SLUGGHNQQAQXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indol-2-yl)-1-pyridin-4-ylethanol, also known as IPyE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPyE is a derivative of indole, a heterocyclic aromatic organic compound. The synthesis of IPyE involves the condensation of indole-2-carboxaldehyde with pyridine-4-carboxylic acid, followed by reduction using sodium borohydride.

Mechanism Of Action

The mechanism of action of 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.

Biochemical And Physiological Effects

1-(1H-indol-2-yl)-1-pyridin-4-ylethanol has been shown to exhibit anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol in lab experiments is its ability to selectively inhibit the activity of certain enzymes and signaling pathways, which can help to elucidate their roles in disease processes. However, one limitation is that the mechanism of action of 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol. One area of interest is the development of 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the use of 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol as a fluorescent probe for the detection of metal ions in biological systems. Further research is also needed to fully understand the mechanism of action of 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol involves a multi-step process that begins with the condensation of indole-2-carboxaldehyde with pyridine-4-carboxylic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using sodium borohydride to yield 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol. The purity of the final product can be confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

1-(1H-indol-2-yl)-1-pyridin-4-ylethanol has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

CAS RN

55950-05-5

Product Name

1-(1H-indol-2-yl)-1-pyridin-4-ylethanol

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

1-(1H-indol-2-yl)-1-pyridin-4-ylethanol

InChI

InChI=1S/C15H14N2O/c1-15(18,12-6-8-16-9-7-12)14-10-11-4-2-3-5-13(11)17-14/h2-10,17-18H,1H3

InChI Key

SLUGGHNQQAQXEJ-UHFFFAOYSA-N

SMILES

CC(C1=CC=NC=C1)(C2=CC3=CC=CC=C3N2)O

Canonical SMILES

CC(C1=CC=NC=C1)(C2=CC3=CC=CC=C3N2)O

Other CAS RN

55950-05-5

Origin of Product

United States

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